molecular formula C34H35N5O5 B10847387 c[L-Phe-D-pro-L-mTyr-D-trp]

c[L-Phe-D-pro-L-mTyr-D-trp]

Cat. No.: B10847387
M. Wt: 593.7 g/mol
InChI Key: NXAWTNITTPJQAL-RRGQHJHPSA-N
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Description

The compound C[L-Phe-D-pro-L-mTyr-D-trp] is a macrocyclic tetrapeptide, which is a type of cyclic peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[L-Phe-D-pro-L-mTyr-D-trp] typically involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The process begins with the sequential addition of protected amino acids to a solid resin. After the linear peptide is assembled, it is cleaved from the resin and cyclized in solution to form the macrocyclic structure .

Industrial Production Methods

While specific industrial production methods for C[L-Phe-D-pro-L-mTyr-D-trp] This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

C[L-Phe-D-pro-L-mTyr-D-trp]: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of C[L-Phe-D-pro-L-mTyr-D-trp] involves its interaction with specific molecular targets, such as opioid receptors. It exhibits kappa opioid receptor antagonism, which prevents stress-induced reinstatement of extinguished cocaine-conditioned place preference. This action is mediated through the binding of the compound to the receptor, inhibiting its activity and thereby exerting its effects .

Properties

Molecular Formula

C34H35N5O5

Molecular Weight

593.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-3-benzyl-9-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-27-31(41)36-28(19-23-20-35-26-13-5-4-12-25(23)26)32(42)38-29(17-21-8-2-1-3-9-21)34(44)39-15-7-14-30(39)33(43)37-27/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1

InChI Key

NXAWTNITTPJQAL-RRGQHJHPSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC(=CC=C6)O

Origin of Product

United States

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